molecular formula C11H16N2O4S B14204829 N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine CAS No. 851680-27-8

N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine

Cat. No.: B14204829
CAS No.: 851680-27-8
M. Wt: 272.32 g/mol
InChI Key: ONFTXUJEIJLBIT-UHFFFAOYSA-N
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Description

N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine typically involves the reaction of 4-aminophenyl sulfonamide with glycine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and glycine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Thionyl chloride (SOCl2), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfonyl chlorides

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway . This inhibition can lead to antibacterial effects by preventing the synthesis of essential folate derivatives in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. The presence of the propane-1-sulfonyl group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

851680-27-8

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

2-[4-(propylsulfonylamino)anilino]acetic acid

InChI

InChI=1S/C11H16N2O4S/c1-2-7-18(16,17)13-10-5-3-9(4-6-10)12-8-11(14)15/h3-6,12-13H,2,7-8H2,1H3,(H,14,15)

InChI Key

ONFTXUJEIJLBIT-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

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